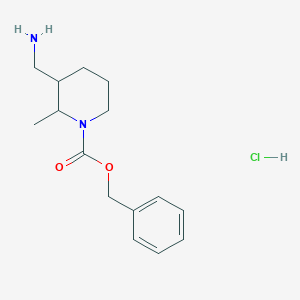
Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its piperidine ring, which is substituted with an aminomethyl group and a benzyl ester. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the cyclization of appropriate precursors to form the piperidine ring.
Introduction of the Aminomethyl Group: This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Esterification: The carboxylate group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyl ester can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
生物活性
Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H19ClN2O2 and a molecular weight of 270.76 g/mol. It features a piperidine ring substituted with a benzyl group and an aminomethyl group, which contribute to its unique properties, including enhanced solubility in water due to its hydrochloride salt form.
The biological activity of this compound is largely attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered physiological responses. For instance, it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmitter regulation .
- Receptor Modulation : The compound can bind to specific receptors, modulating their activity. This is particularly relevant in the context of neurological disorders where receptor activity is often dysregulated .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Studies have demonstrated its potential in cancer therapy, showing cytotoxic effects against tumor cell lines. Specifically, it has been noted for inducing apoptosis in hypopharyngeal tumor cells, outperforming conventional drugs like bleomycin in certain assays .
- Neuroprotective Effects : The compound's ability to inhibit cholinesterases suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling and improve cognitive function .
- Antimicrobial Activity : Some derivatives of piperidine compounds have shown antimicrobial properties, indicating that this compound may also possess similar activities .
Research Findings and Case Studies
Several studies have explored the efficacy and safety of this compound:
属性
IUPAC Name |
benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12-14(10-16)8-5-9-17(12)15(18)19-11-13-6-3-2-4-7-13;/h2-4,6-7,12,14H,5,8-11,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCIJTLSYVKQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














